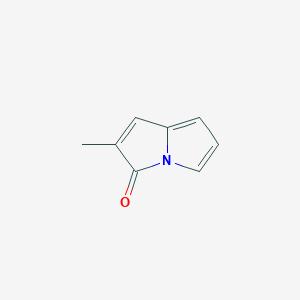
2-Methyl-3H-pyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3H-pyrrolizin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
2-Methyl-3H-pyrrolizin-3-one and its derivatives have been investigated for their antibacterial properties. For instance, research has demonstrated that related compounds, such as 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). The lead compound from this study showed minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA, indicating its potential as a scaffold for developing new antimicrobial agents .
Neurokinin-1 Receptor Antagonism
Another promising application of this compound is its role as a neurokinin-1 receptor antagonist. Compounds derived from this class have been shown to inhibit tachykinin activity, particularly substance P, which is implicated in various pain and inflammatory conditions. These compounds are being explored for their therapeutic potential in treating disorders such as emesis, anxiety, depression, and chronic pain syndromes .
Pharmacological Applications
Pain Management
The antagonistic properties of this compound derivatives against the neurokinin-1 receptor suggest their utility in pain management. They have been indicated for use in conditions characterized by excessive tachykinin activity, including osteoarthritis, rheumatoid arthritis, and other chronic pain conditions. Their ability to mitigate pain responses could provide a novel approach to managing these debilitating disorders .
Gastrointestinal Disorders
Research indicates that these compounds may also be effective in treating gastrointestinal disorders associated with nausea and vomiting, particularly those induced by chemotherapy or other pharmacological agents. The potential for these compounds to act synergistically with existing antiemetic therapies presents an exciting avenue for further exploration .
Table 1: Summary of Biological Activities of this compound Derivatives
Propiedades
Número CAS |
195614-00-7 |
|---|---|
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-5-7-3-2-4-9(7)8(6)10/h2-5H,1H3 |
Clave InChI |
JHSSLTWRNHFUAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C1=O |
SMILES canónico |
CC1=CC2=CC=CN2C1=O |
Sinónimos |
3H-Pyrrolizin-3-one,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















